molecular formula C12H12Cl2N2O3 B14779155 tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B14779155
M. Wt: 303.14 g/mol
InChI Key: YXJQVLXJYZVSKL-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tert-butyl ester group, two chlorine atoms, and a pyrrolo[3,4-b]pyridine core. Its molecular formula is C12H12Cl2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-nitropyridine with tert-butyl acetoacetate under basic conditions, followed by cyclization and reduction steps to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chlorine atoms or modifications to the pyrrolo[3,4-b]pyridine core .

Scientific Research Applications

Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Uniqueness

Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.14 g/mol

IUPAC Name

tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H12Cl2N2O3/c1-12(2,3)19-11(18)16-5-7-9(10(16)17)6(13)4-8(14)15-7/h4H,5H2,1-3H3

InChI Key

YXJQVLXJYZVSKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1=O)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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